

Sputum Processing and CFU Enumeration Protocol

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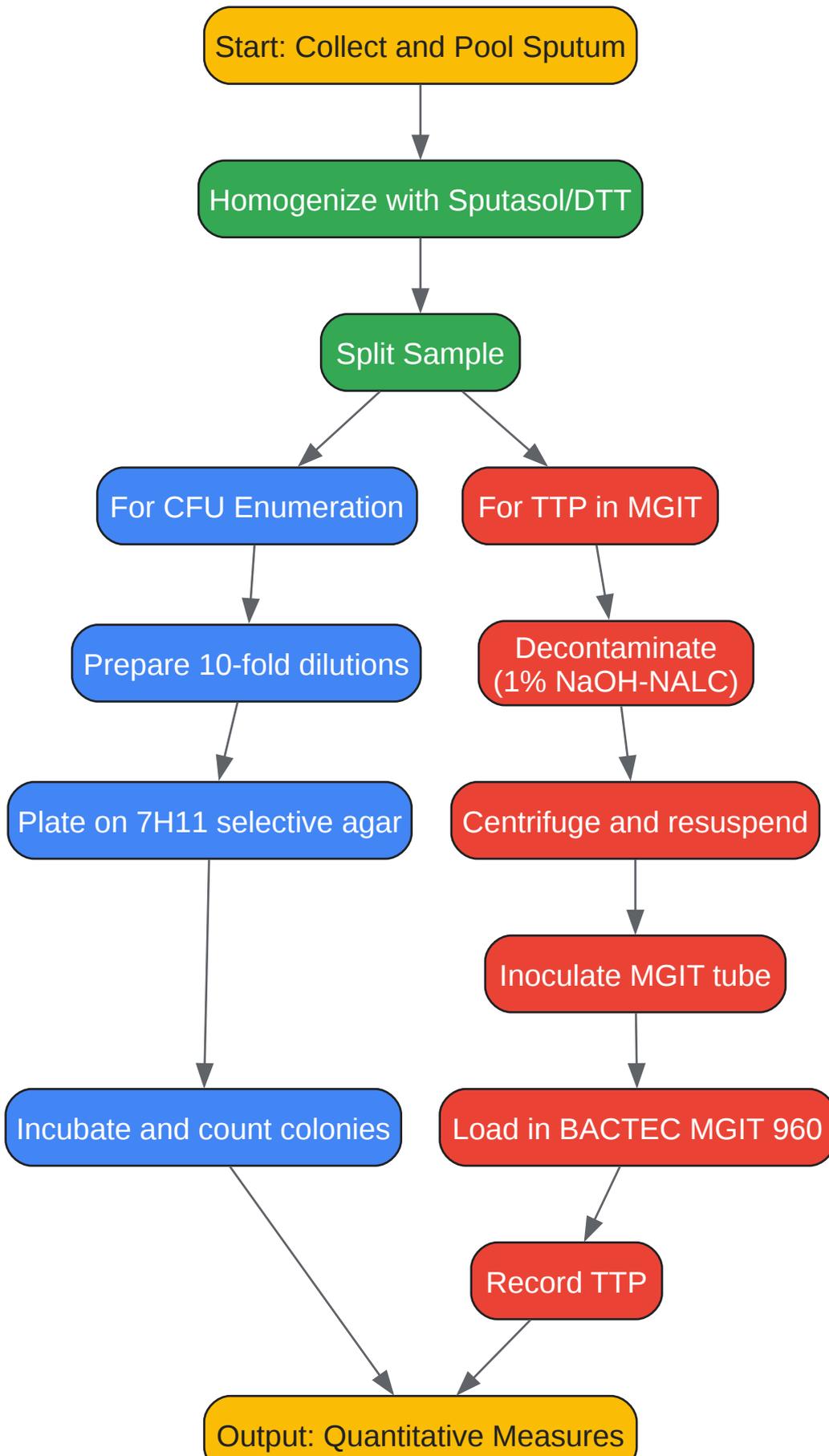
Compound Focus: Sutezolid

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This protocol details the procedure for processing sputum samples and quantifying mycobacterial load through CFU counts and time to positivity (TTP) in liquid culture, based on established clinical trial methods [1].



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Detailed Procedures

- **Sample Collection and Storage:** Collect sputum over a 16-hour period (e.g., afternoon to next morning). Keep samples **on ice at the bedside** during collection and transport to the laboratory at 4°C [1].
- **Homogenization and Digestion:** Stir the pooled specimen for 30 minutes. Add an equal volume of **Sputasol** (or similar digestant) to achieve a final dithiothreitol (DTT) concentration of 10% [1].
- **Sample Splitting for Dual Assays:** Split the homogenized sample into two aliquots for parallel processing for CFU plating and liquid culture [1].

Aliquot 1: CFU Enumeration on Solid Agar

- **Dilution Series:** Prepare a series of 10-fold dilutions in saline with Tween 80 [1].
- **Plating:** Plate dilutions on **7H11 agar** supplemented with Selectatab (containing polymyxin B, ticarcillin, amphotericin B, and trimethoprim) to prevent contamination [1].
- **Incubation and Counting:** Incubate plates and count the resulting colonies to calculate **log CFU/mL** [1].

Aliquot 2: Time to Positivity in Liquid Culture

- **Decontamination:** Decontaminate the aliquot with **1% NaOH-N-acetyl-L-cysteine (NALC)** [1].
- **Concentration:** Dilute with phosphate-buffered saline (PBS) and centrifuge at 4°C and 3000 × g for 15 minutes. Discard the supernatant and resuspend the pellet in 1.5 mL of PBS [1].
- **Inoculation and Incubation:** Inoculate 500 µL of the resuspended pellet into a **Mycobacteria Growth Indicator Tube (MGIT)**, supplemented with OADC and PANTA. Load the tube into a system like the **BACTEC MGIT 960** and incubate at 37°C. The instrument automatically records the **Time to Positivity (TTP)** [1].

Efficacy Data from Clinical Studies

The tables below summarize key efficacy and dosing data for **sutezolid** from clinical trials.

- **Table 1: Early Bactericidal Activity (EBA) of Sutezolid [1] [2]**

Dosing Regimen	Duration	Monitoring Method	Key Efficacy Finding
600 mg twice daily (BID)	14 days	Log CFU on 7H11 agar	Significant mycobactericidal activity (90% CI excluded zero) [1] [2]
600 mg twice daily (BID)	14 days	TTP in MGIT	Significant mycobactericidal activity (90% CI excluded zero) [1] [2]
1200 mg once daily (QD)	14 days	Log CFU on 7H11 agar	Significant mycobactericidal activity (90% CI excluded zero) [1] [2]
1200 mg once daily (QD)	14 days	TTP in MGIT	Significant mycobactericidal activity (90% CI excluded zero) [1] [2]

- **Table 2: Sutezolid Dosing in Recent Combination Trial (SUDOCU) [3] [4]**

Dosing Regimen	Background Regimen	Treatment Duration	Key Efficacy Finding
600 mg once daily	Bedaquiline, Delamanid, Moxifloxacin	12 weeks	Increased activity vs. no sutezolid [3].
1200 mg once daily	Bedaquiline, Delamanid, Moxifloxacin	12 weeks	Steepest TTP slope; 16.7% increase vs. no sutezolid [3].
600 mg twice daily	Bedaquiline, Delamanid, Moxifloxacin	12 weeks	Efficacious, with no maximum effect level identified within the dose range [3].
800 mg twice daily	Bedaquiline, Delamanid, Moxifloxacin	12 weeks	Efficacious; no neuropathy reported [3] [4].

Safety and Laboratory Monitoring Notes

In clinical studies, **sutezolid** was generally well-tolerated, but laboratory monitoring is crucial.

- **Liver Enzymes:** In the initial 14-day study, **14%** of **sutezolid**-treated patients developed transient, asymptomatic ALT elevations (average 173 ± 34 U/L) that normalized promptly. None met Hy's law criteria for serious liver injury [1] [2].
- **Hematology and Neuropathy:** No treatment-related serious adverse events, dose reductions due to lab abnormalities, or neuropathy were reported in the initial study [1] [2]. The subsequent SUDOCU trial also reported **no oxazolidinone class toxicities** (like neuropathy) at the doses used [3] [4].
- **Cardiac Monitoring:** Some studies performed weekly electrocardiograms. The SUDOCU trial noted a small number of participants had a QTc interval increase >60 ms, but no severe cardiac adverse events were deemed related to **sutezolid** [3].

Key Technical Considerations for Sutezolid EBA Studies

For researchers designing such studies, here are the critical practical aspects:

- **Sampling Frequency:** For EBA analysis, collect sputum frequently (e.g., Days -1, 0, 1, 2, 3, 4, 6, 8, 10, 12, 14) to accurately model the decline in bacterial load [1].
- **Dual-Method Monitoring:** Using both **CFU counts** and **TTP** provides a more comprehensive assessment of bactericidal activity, as they complement each other [1].
- **Culture Media and Selectivity:** Using selective antibiotics (e.g., Selectatab, PANTA) in culture media is essential to prevent overgrowth of contaminants, especially for long-term incubation of liquid cultures [1].

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